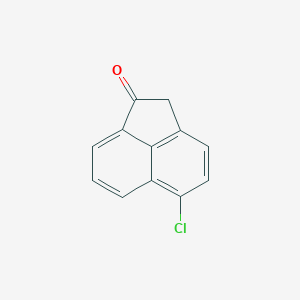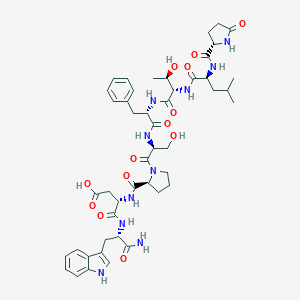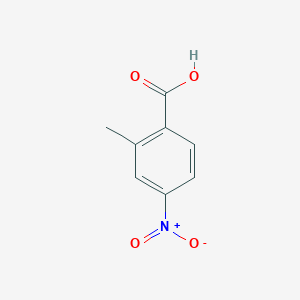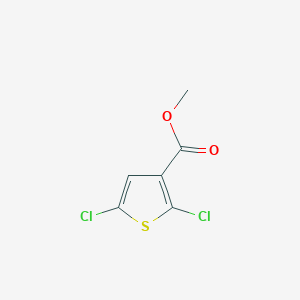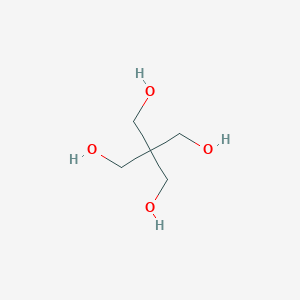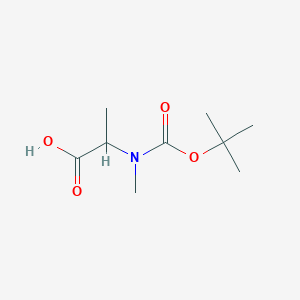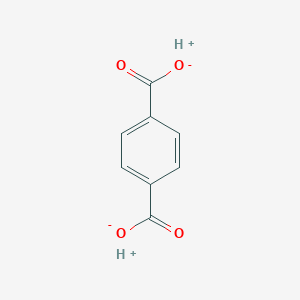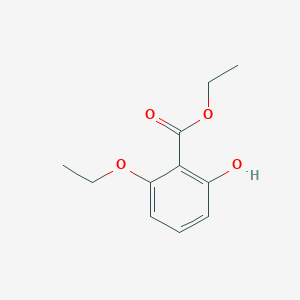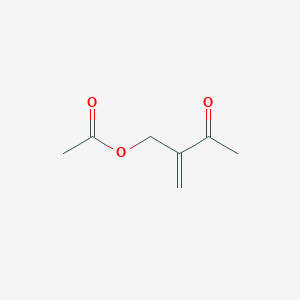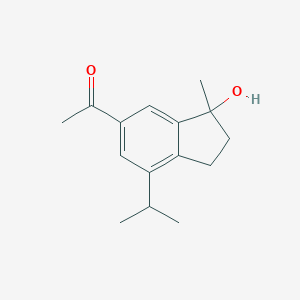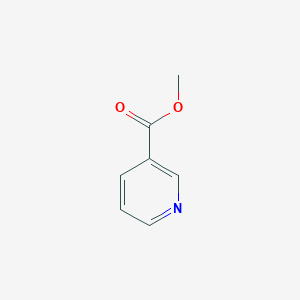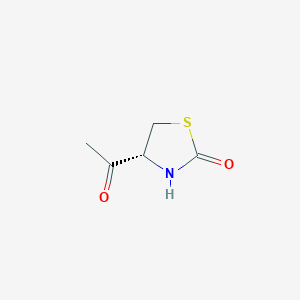
(4R)-4-Acetylthiazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Acetylthiazolidine-2-one, also known as Acetamide Thiazolidine-2-one, is a heterocyclic organic compound with a thiazolidine ring structure. It is a chiral molecule that exists in two enantiomeric forms, (4R)- and (4S)-4-acetylthiazolidine-2-one. The compound has been widely studied for its potential applications in various fields including pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of (4R)-4-Acetylthiazolidine-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. It may also modulate the expression of certain genes involved in these processes.
Biochemische Und Physiologische Effekte
Studies have shown that (4R)-4-Acetylthiazolidine-2-one has a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in glucose metabolism. It has also been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(4R)-4-Acetylthiazolidine-2-one has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, the compound has some limitations. It is relatively insoluble in water and may require the use of organic solvents for certain experiments. It is also relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
There are several potential future directions for research on (4R)-4-Acetylthiazolidine-2-one. One area of interest is the development of new drugs based on the compound. Studies have shown that (4R)-4-Acetylthiazolidine-2-one has potential as a treatment for various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the study of the compound's mechanism of action. Further research may help to elucidate the molecular pathways involved in the compound's various biological effects. Finally, there is potential for the use of (4R)-4-Acetylthiazolidine-2-one in the development of new materials. The compound has been shown to have potential as a precursor for the synthesis of various polymers and other materials. Further research may lead to the development of new materials with unique properties and applications.
Synthesemethoden
The synthesis of (4R)-4-Acetylthiazolidine-2-one can be achieved through various methods. One of the most commonly used methods is the reaction between L-cysteine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (4R)-4-acetylthiazolidine-2-one as a single enantiomer. Other methods involve the use of different starting materials and catalysts, such as sodium borohydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively researched for its potential applications in the pharmaceutical industry. Studies have shown that (4R)-4-Acetylthiazolidine-2-one exhibits anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, the compound has been studied for its potential use in the treatment of diabetes and obesity.
Eigenschaften
CAS-Nummer |
143397-35-7 |
|---|---|
Produktname |
(4R)-4-Acetylthiazolidine-2-one |
Molekularformel |
C5H7NO2S |
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
(4R)-4-acetyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |
InChI-Schlüssel |
IQEYMJPFHFVCBW-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CSC(=O)N1 |
SMILES |
CC(=O)C1CSC(=O)N1 |
Kanonische SMILES |
CC(=O)C1CSC(=O)N1 |
Synonyme |
2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
